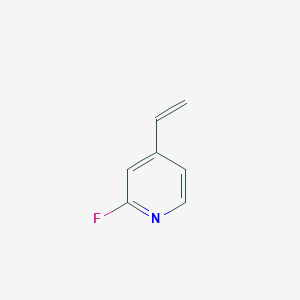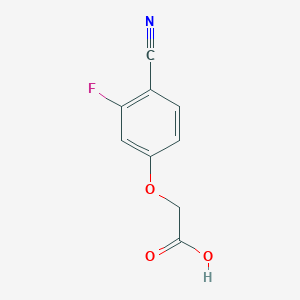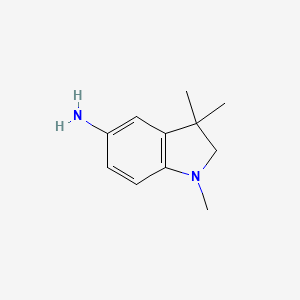
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
描述
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is a chemical compound with the molecular formula C12H17N. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用机制
Target of Action
Indole derivatives, which include 1,3,3-trimethylindolin-5-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
These could potentially include pathways related to the targets’ functions, with downstream effects varying based on the specific pathway and target involved .
Result of Action
Given the potential range of targets and pathways affected, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,3-Trimethylindolin-5-amine . These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is active.
生化分析
Biochemical Properties
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites, allosteric modulation, or acting as a substrate or inhibitor .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, or modulation of protein-protein interactions. The precise molecular mechanisms depend on the specific context and target molecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to the compound may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate for specific enzymes, leading to the production of metabolites that participate in downstream biochemical reactions. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution pattern can influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the nucleus, mitochondria, or endoplasmic reticulum, influencing processes such as gene expression, energy production, or protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine typically involves the condensation of phenylhydrazine with methyl ethyl ketone, followed by cyclization and methylation. The reaction conditions include heating the mixture to around 80-90°C, followed by further heating to 155-165°C in the presence of p-toluenesulfonic acid methyl ester. The final product is obtained by neutralizing the reaction mixture with ammonia water .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indoline derivatives.
科学研究应用
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
相似化合物的比较
Similar Compounds
Indoline: The parent compound of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine.
Indole: A structurally related compound with a similar bicyclic structure.
1,3,3-Trimethyl-2-methyleneindoline: Another derivative of indoline with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at the 1, 3, and 3 positions enhances its stability and reactivity compared to other indoline derivatives.
属性
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848047-45-0 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
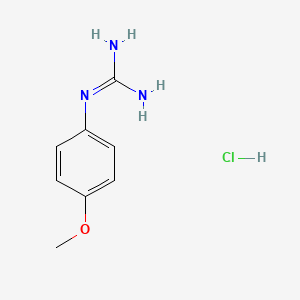
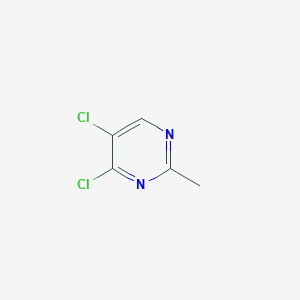
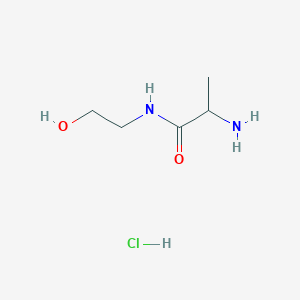


![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
